molecular formula C17H19FN4O2S4 B12146226 N,N'-[(2-fluorophenyl)methanediyl]bis[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide]

N,N'-[(2-fluorophenyl)methanediyl]bis[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide]

Cat. No.: B12146226
M. Wt: 458.6 g/mol
InChI Key: GLBYGIQQANMXEQ-UHFFFAOYSA-N
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Description

N,N’-[(2-fluorophenyl)methanediyl]bis[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide] is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic motif comprising sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(2-fluorophenyl)methanediyl]bis[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide] typically involves the reaction of 2-fluorobenzaldehyde with 2-mercaptoacetic acid to form an intermediate, which is then reacted with thioamide derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as triethylamine and under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is common to ensure the reproducibility and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N,N’-[(2-fluorophenyl)methanediyl]bis[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide] can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.

Scientific Research Applications

N,N’-[(2-fluorophenyl)methanediyl]bis[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide] has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of N,N’-[(2-fluorophenyl)methanediyl]bis[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide] involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to the disruption of biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.

    Dasatinib: Another thiazole-containing compound with anticancer properties.

    Patellamide A: A natural product with a thiazole ring, known for its biological activity.

Uniqueness

N,N’-[(2-fluorophenyl)methanediyl]bis[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide] is unique due to its specific substitution pattern and the presence of both thiazole and fluorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H19FN4O2S4

Molecular Weight

458.6 g/mol

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[[[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino]-(2-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C17H19FN4O2S4/c18-12-4-2-1-3-11(12)15(21-13(23)9-27-16-19-5-7-25-16)22-14(24)10-28-17-20-6-8-26-17/h1-4,15H,5-10H2,(H,21,23)(H,22,24)

InChI Key

GLBYGIQQANMXEQ-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)SCC(=O)NC(C2=CC=CC=C2F)NC(=O)CSC3=NCCS3

Origin of Product

United States

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